

Application Notes and Protocols for TC-MCH 7c Dosage in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the correct dosage and administering **TC-MCH 7c**, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in various animal models. The protocols outlined below are based on established preclinical studies and are intended to ensure accurate and reproducible results.

Introduction to TC-MCH 7c

TC-MCH 7c is a brain-penetrant, orally active small molecule that selectively antagonizes the MCHR1.[1][2][3] MCHR1 is a G-protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, mood, and sleep.[4][5][6] Antagonism of MCHR1 has shown therapeutic potential in animal models of obesity, anxiety, and depression.[4][7][8]

Chemical Properties:

Molecular Weight: 408.47 g/mol [9]

Formula: C₂₄H₂₅FN₂O₃[9]

• Solubility: Soluble in DMSO (up to 50 mM) and 1eq. HCl (up to 100 mM).[9]

Quantitative Data Summary



The following tables summarize the in vitro potency of **TC-MCH 7c** and provide a starting point for dose selection in in vivo studies.

Table 1: In Vitro Potency of TC-MCH 7c

Parameter	Species	Value	Reference(s)
IC50	Human MCHR1	5.6 nM	[1][2][3]
Kı	Human MCHR1	3.4 nM	[1][3]
Kı	Mouse MCHR1	3.0 nM	[1][3]
IC50	Human MCHR2	> 10 µM	[2][10]

Table 2: Recommended Starting Dosages of TC-MCH 7c for In Vivo Studies

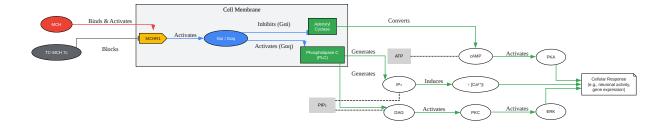
Animal Model	Species	Dosage Range	Administr ation Route	Frequenc y	Key Findings	Referenc e(s)
Diet- Induced Obesity (DIO)	Mouse (C57BL/6J)	3 - 30 mg/kg	Oral	Once-daily	Dose- dependent body weight reduction	[1][3]
Stress- Induced Anxiety/De pression	Mouse	10 mg/kg	Intraperiton eal	Single dose	Blocks MCH- induced behavioral changes	[10]

Signaling Pathway of MCHR1

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates intracellular signaling cascades through the coupling to G_i and G_{ϕ} proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which increases intracellular calcium and activates protein



kinase C (PKC).[4][11][12] **TC-MCH 7c** acts by blocking the binding of MCH to MCHR1, thereby inhibiting these downstream signaling events.



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Caption: MCHR1 signaling pathway and the inhibitory action of **TC-MCH 7c**.

Experimental Protocols Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used model for studying metabolic diseases.

Materials:

- Male C57BL/6J mice (8 weeks old)[13]
- Standard chow diet (e.g., 10.9 kJ/g)[13]
- High-fat diet (HFD; e.g., 22 kJ/g, with 42% kcal from fat)[13]





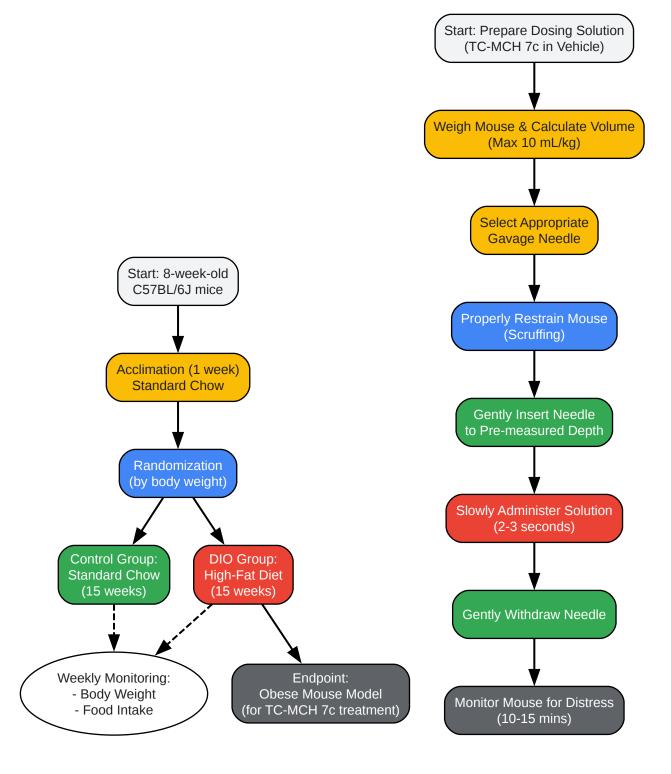


 Animal housing with controlled temperature (20-23°C), humidity (30-40%), and a 12-hour light/dark cycle[13]

Procedure:

- Upon arrival, acclimate the mice for at least one week on a standard chow diet.[14]
- Randomize mice into two groups based on body weight.[13]
- House the animals individually or in groups, noting that group-housed mice may show more weight variability but tend to gain weight more rapidly.[14]
- Provide one group with the standard chow diet (control group) and the other group with the high-fat diet (DIO group) ad libitum for 15 weeks.[13]
- Provide drinking water ad libitum.[13]
- Monitor body weight and food intake weekly.[13]
- Mice on the HFD will show a significant increase in body weight compared to the control group, typically within 1-2 weeks of starting the diet.[14] More severe obesity and metabolic complications develop over 10-12 weeks or more.[14]





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